molecular formula C11H15N3O5 B2444348 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 2503206-30-0

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2444348
CAS No.: 2503206-30-0
M. Wt: 269.257
InChI Key: NBQQBCJBKFWGML-UHFFFAOYSA-N
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Description

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a complex organic compound that features a unique structure combining an oxadiazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: This step involves the formation of the oxolane ring, which can be done through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the oxolane ring to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • **3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]pentanoic acid

Uniqueness

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the oxadiazole and oxolane rings in a single molecule is relatively rare and may lead to unique reactivity and interactions.

Properties

IUPAC Name

3-[3-(3-acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-7(15)13-11(4-5-18-6-11)10-12-8(19-14-10)2-3-9(16)17/h2-6H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQQBCJBKFWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOC1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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